molecular formula C22H20N4OS B4955312 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide

Cat. No.: B4955312
M. Wt: 388.5 g/mol
InChI Key: ZPFQOTOYOPIEOF-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide, also known as BTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTQ belongs to the class of compounds known as quinolinecarboxamides, which have been shown to possess various biological activities including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as DNA replication, protein synthesis, and cell division. This compound has been shown to interact with various targets such as topoisomerases, tubulin, and histone deacetylases, which are involved in these cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Furthermore, it has been demonstrated to inhibit angiogenesis, which is the formation of new blood vessels, a process that is essential for tumor growth and metastasis. Additionally, this compound has been shown to possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its potent antimicrobial and antitumor activity, which makes it a useful tool for studying various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide. One potential area of research is the development of novel derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, more research is needed to determine the safety and toxicity of this compound in vivo, which is essential for its potential clinical use.

Synthesis Methods

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide involves the condensation of 2-phenyl-4-quinolinecarboxaldehyde with 5-butyl-1,3,4-thiadiazole-2-amine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess potent antimicrobial activity against a wide range of bacteria and fungi. In addition, this compound has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been demonstrated to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-2-3-13-20-25-26-22(28-20)24-21(27)17-14-19(15-9-5-4-6-10-15)23-18-12-8-7-11-16(17)18/h4-12,14H,2-3,13H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFQOTOYOPIEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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